molecular formula C9H11FO B6210434 (1R)-1-(3-fluorophenyl)propan-1-ol CAS No. 172748-78-6

(1R)-1-(3-fluorophenyl)propan-1-ol

Cat. No. B6210434
CAS RN: 172748-78-6
M. Wt: 154.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R)-1-(3-fluorophenyl)propan-1-ol” is a chiral, bidentate ligand that can be used in asymmetric syntheses . It has a molecular weight of 154.18 g/mol .


Synthesis Analysis

This compound has been shown to catalyze the enantioselective addition of diethylzinc to enones with high yields and enantioselectivity . It is also able to catalyze the asymmetric addition of diethylzinc to aldehydes and alcohols with high yields and diastereoselectivity . Furthermore, it has been shown to catalyze the synthesis of chiral, unsymmetrical aldehydes from chiral, unsymmetrical alcohols .


Molecular Structure Analysis

The molecular structure of “(1R)-1-(3-fluorophenyl)propan-1-ol” is represented by the formula CCC@HF)O .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound can catalyze several types of reactions. These include the enantioselective addition of diethylzinc to enones, the asymmetric addition of diethylzinc to aldehydes and alcohols, and the synthesis of chiral, unsymmetrical aldehydes from chiral, unsymmetrical alcohols .

Safety and Hazards

There is no hazardous surcharge associated with this product . It is intended for research use only and is not for human or veterinary use .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(3-fluorophenyl)propan-1-ol involves the conversion of a starting material containing a 3-fluorophenyl group into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-fluorophenylacetic acid", "sodium borohydride", "sodium hydroxide", "propan-1-ol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "1. Reduction of 3-fluorophenylacetic acid to 3-fluorophenylacetaldehyde using sodium borohydride as a reducing agent.", "2. Conversion of 3-fluorophenylacetaldehyde to (1R)-1-(3-fluorophenyl)propan-1-ol through a Grignard reaction with propan-1-ol.", "3. Hydrolysis of the resulting Grignard reagent using aqueous sodium hydroxide to yield the alcohol product.", "4. Purification of the product through acidification with hydrochloric acid, extraction with diethyl ether, and drying over sodium chloride.", "5. Isolation of the desired product through evaporation of the solvent and recrystallization from a suitable solvent." ] }

CAS RN

172748-78-6

Product Name

(1R)-1-(3-fluorophenyl)propan-1-ol

Molecular Formula

C9H11FO

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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